N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent . The reaction conditions often require the formation of electron donor-acceptor complexes and can be promoted under visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The presence of fluorine and methoxy groups allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The presence of fluorine and methoxy groups can enhance its binding affinity to target proteins and enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)benzamide
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- Trifluoromethyl phenyl sulfone
Uniqueness
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both fluorine and methoxy groups enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4NO2/c1-26-17(14-3-2-4-16(20)11-14)12-24-18(25)10-7-13-5-8-15(9-6-13)19(21,22)23/h2-6,8-9,11,17H,7,10,12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNWHFJOSDKJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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